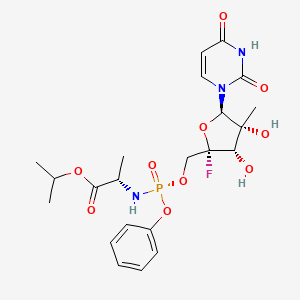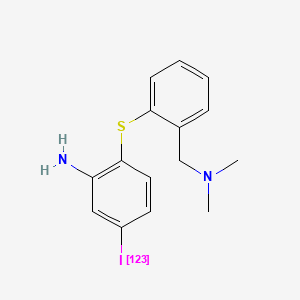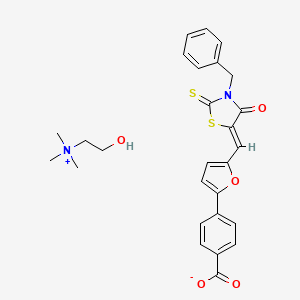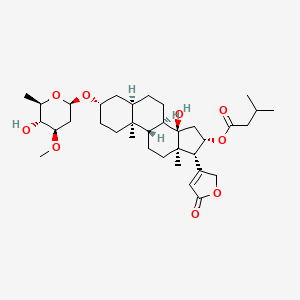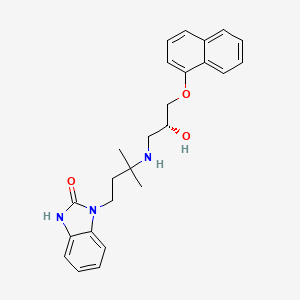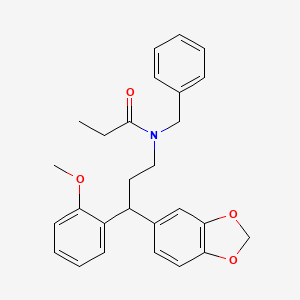
AGX51
Descripción general
Descripción
AGX51 es un antagonista y degradador de proteínas de unión al ADN/diferenciación de primera clase. Inhibe la interacción entre la proteína 1 inhibidora de la unión al ADN y E47, lo que lleva a la degradación mediada por ubiquitina de las proteínas inhibidoras de la unión al ADN, el arresto del crecimiento celular y la reducción de la viabilidad celular. This compound ha mostrado un potencial significativo en la investigación del cáncer, particularmente en líneas celulares de cáncer de mama triple negativo .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de AGX51 implica múltiples pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen:
Formación de la estructura central: Esto implica una serie de reacciones de condensación para formar la estructura heterocíclica central.
Funcionalización: Introducción de varios grupos funcionales a través de reacciones de sustitución.
Purificación: El compuesto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.
Métodos de producción industrial
La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar el costo. Esto podría incluir:
Escalado de las condiciones de reacción: Ajuste de la temperatura, presión y sistemas de solventes para adaptarse a la producción a gran escala.
Automatización: Uso de sistemas automatizados para un control preciso de las condiciones de reacción.
Control de calidad: Implementación de medidas estrictas de control de calidad para garantizar la coherencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
AGX51 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que puede alterar su actividad biológica.
Sustitución: Varias reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se utilizan comúnmente en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la sustitución podría introducir varios grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
AGX51 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las proteínas de unión al ADN.
Biología: Investiga el papel de las proteínas inhibidoras de la unión al ADN en la diferenciación y proliferación celular.
Medicina: Explora posibles aplicaciones terapéuticas en el tratamiento del cáncer, particularmente en el tratamiento dirigido al cáncer de mama triple negativo.
Industria: Posible uso en el desarrollo de nuevos fármacos dirigidos a proteínas de unión al ADN.
Mecanismo De Acción
AGX51 ejerce sus efectos inhibiendo la interacción entre la proteína 1 inhibidora de la unión al ADN y E47. Esta inhibición conduce a la degradación mediada por ubiquitina de las proteínas inhibidoras de la unión al ADN, lo que resulta en el arresto del crecimiento celular y la reducción de la viabilidad. Los objetivos moleculares incluyen varias proteínas inhibidoras de la unión al ADN, y las vías involucradas están principalmente relacionadas con la regulación del ciclo celular y la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
AGX52: Otro antagonista de la proteína inhibidora de la unión al ADN con una estructura central ligeramente diferente.
AGX53: Similar en función pero con diferentes grupos funcionales, lo que lleva a variaciones en la actividad biológica.
Unicidad de AGX51
This compound es único debido a su alta potencia y especificidad para las proteínas inhibidoras de la unión al ADN. Ha mostrado una eficacia significativa en modelos preclínicos de cáncer de mama triple negativo, lo que lo convierte en un candidato prometedor para un mayor desarrollo .
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4/c1-3-27(29)28(18-20-9-5-4-6-10-20)16-15-22(23-11-7-8-12-24(23)30-2)21-13-14-25-26(17-21)32-19-31-25/h4-14,17,22H,3,15-16,18-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRADCMOCDMFMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3OC)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)
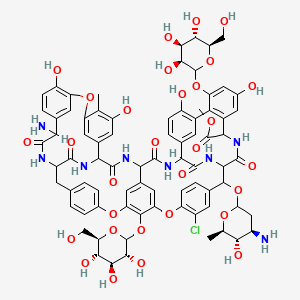

![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)
